molecular formula C21H19N3S B2706627 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 1321743-16-1

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No. B2706627
CAS RN: 1321743-16-1
M. Wt: 345.46
InChI Key: AAJAZAHWFSQTIK-LDADJPATSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, also known as DMTA, is a chemical compound that has been widely studied for its potential applications in the field of organic electronics. DMTA is a type of organic semiconductor that has shown promising properties as a material for use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Preparations

Enaminones, closely related to the structural motif of the queried compound, serve as versatile precursors in the synthesis of various heterocyclic compounds. Their utility in constructing novel pyrazoles, pyrazolo[3,4-d]pyridazines, and other heterocycles demonstrates the potential of such frameworks in medicinal chemistry and organic synthesis. Notably, enaminones have shown a range of biological activities, including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Molecular Engineering for Solar Cell Applications

The structural manipulation of organic compounds to engineer novel organic sensitizers for solar cell applications underscores the versatility of acrylonitrile derivatives. Compounds designed with donor, electron-conducting, and anchoring groups, akin to the query compound, have achieved high incident photon to current conversion efficiency. This suggests a promising avenue for the development of efficient energy conversion materials (Kim et al., 2006).

Fluorescent Thiazoles for Photophysical Investigation

The design and synthesis of fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core highlight the role of structural engineering in tuning optical properties. These compounds exhibit a range of emission colors and intensities, demonstrating the potential for application in imaging, sensors, and optical devices. The study emphasizes the multifunctional properties of thiazoles, including emission enhancement upon aggregation and interaction with acids (Eltyshev et al., 2021).

Corrosion Inhibition by Benzothiazole Derivatives

Benzothiazole derivatives, which share a thematic connection with the query compound through the thiazole moiety, have been investigated for their corrosion inhibition capabilities. These compounds offer promising applications in protecting metals against corrosion, highlighting the potential utility of similar structures in material science and industrial applications (Hu et al., 2016).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-14-5-4-6-19(9-14)23-12-18(11-22)21-24-20(13-25-21)17-8-7-15(2)16(3)10-17/h4-10,12-13,23H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJAZAHWFSQTIK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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